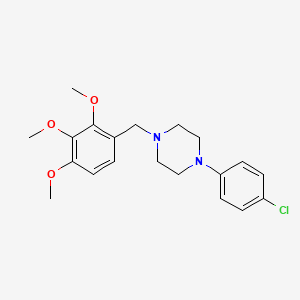![molecular formula C9H11F6NO2 B6087223 cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B6087223.png)
cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as AChE-Carb, is a carbamate derivative that has been widely used in scientific research as a potent inhibitor of acetylcholinesterase (AChE) enzyme. AChE is an important enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which is essential for proper nerve impulse transmission. Inhibition of AChE by AChE-Carb can lead to an accumulation of ACh in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.
Wirkmechanismus
Cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a reversible inhibitor of AChE enzyme, which means that it binds to the active site of AChE and prevents the breakdown of ACh. cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate forms a covalent bond with the serine residue at the active site of AChE, which inhibits the enzyme's ability to hydrolyze ACh. This results in an accumulation of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate depend on the concentration and duration of exposure. At low concentrations, cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can enhance cholinergic neurotransmission and improve cognitive function. At high concentrations, cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can cause cholinergic crisis, which is characterized by excessive cholinergic stimulation and can lead to respiratory failure and death. cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has also been shown to affect other physiological processes, such as cardiovascular function, gastrointestinal motility, and immune function.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has several advantages as a research tool, including its high potency and specificity for AChE inhibition, its reversible binding to AChE, and its ability to penetrate the blood-brain barrier. However, cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate also has several limitations, including its potential toxicity at high concentrations, its lack of selectivity for different AChE isoforms, and its potential interference with other biochemical pathways.
Zukünftige Richtungen
There are several future directions for research on cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, including the development of more selective and potent AChE inhibitors, the investigation of the role of AChE in various neurological disorders, and the development of novel therapeutic strategies based on AChE inhibition. cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can also be used as a tool to study the effects of cholinergic neurotransmission on other physiological processes, such as inflammation, pain, and cancer.
Synthesemethoden
The synthesis of cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate involves the reaction of cyclopentyl isocyanate with 2,2,2-trifluoro-1-(trifluoromethyl)ethanol in the presence of a base catalyst. The reaction yields cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate as a white crystalline solid with a melting point of 101-103°C. The purity and identity of cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
Cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been extensively used as a research tool in the field of neuroscience to study the role of AChE in cholinergic neurotransmission and its potential therapeutic applications. cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been used to investigate the mechanisms of action of various drugs that affect cholinergic neurotransmission, such as acetylcholinesterase inhibitors (AChEIs) and muscarinic receptor agonists. cyclopentyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has also been used to study the effects of cholinergic neurotransmission on various physiological processes, such as learning and memory, cardiovascular function, and gastrointestinal motility.
Eigenschaften
IUPAC Name |
cyclopentyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F6NO2/c10-8(11,12)6(9(13,14)15)16-7(17)18-5-3-1-2-4-5/h5-6H,1-4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAISGSBDSYNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 5-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6087141.png)
![5-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6087146.png)
![ethyl [4-(2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2H-tetrazol-5-yl)phenoxy]acetate](/img/structure/B6087152.png)

amino]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6087162.png)
![N-butyl-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6087165.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6087180.png)
![methyl 4-(5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6087190.png)
![4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}piperidine bis(trifluoroacetate)](/img/structure/B6087195.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylphenyl]propanamide](/img/structure/B6087209.png)
![(2-chlorobenzyl)methyl{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B6087219.png)
![ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate](/img/structure/B6087224.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B6087225.png)
![2-[2-(cyclohexylmethyl)-4-morpholinyl]-2-oxo-1-phenylethanone](/img/structure/B6087233.png)